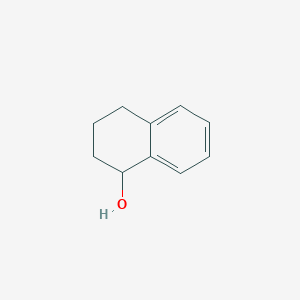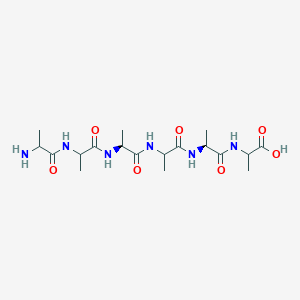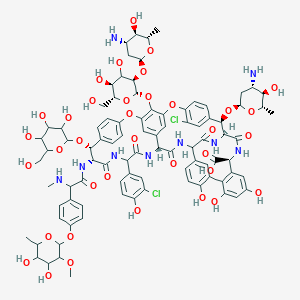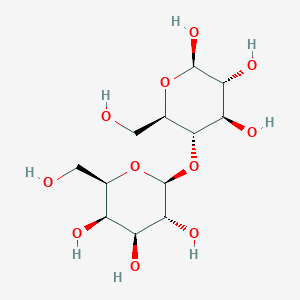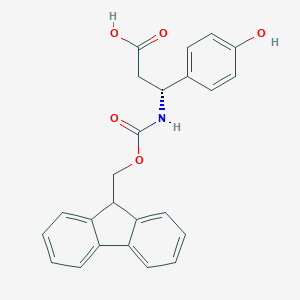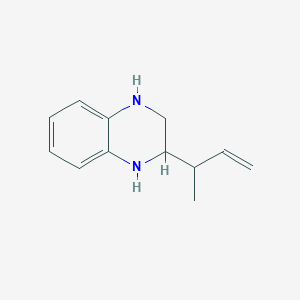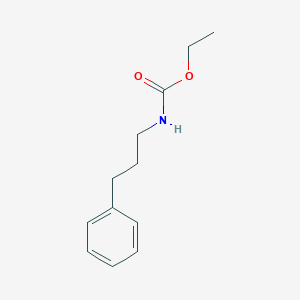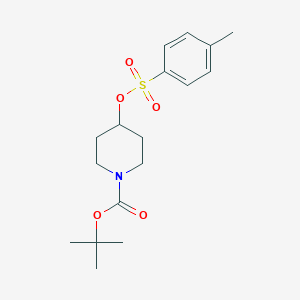![molecular formula C9H7F3O B051141 2-[2-(Trifluoromethyl)phenyl]oxirane CAS No. 111991-15-2](/img/structure/B51141.png)
2-[2-(Trifluoromethyl)phenyl]oxirane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-[2-(Trifluoromethyl)phenyl]oxirane involves strategic chemical reactions to introduce the trifluoromethyl group into the phenyl oxirane structure. A notable method includes the reduction of ethyl trifluoropyruvate followed by enantioselective resolution and cyclization to obtain the enantiomerically pure oxirane. This process highlights the compound's accessibility for further synthetic applications (von dem Bussche-Hünnefeld, Cescato, & Seebach, 1992).
Molecular Structure Analysis
Molecular structure analysis of 2-[2-(Trifluoromethyl)phenyl]oxirane reveals its conformation and the spatial arrangement of atoms within the molecule. The structure is characterized by X-ray crystallography, providing insights into the stepped conformation and the interactions between the phenyl and oxirane rings, along with the impact of trifluoromethyl substitution on the molecule's geometry (Patel, Talele, & Fronczek, 2009).
Chemical Reactions and Properties
2-[2-(Trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. It participates in ring-opening reactions, showcasing the influence of the trifluoromethyl group on its reactivity. The compound's reactivity with different nucleophiles and its application in the synthesis of complex molecules underscore its significance in organic synthesis (Prakash et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds : It has been used for the synthesis of enantiomerically pure (R)- and (S)-3,3,3-Trifluorolactic Acid and (R)- and (S)-(Trifluoromethyl)oxirane, which can serve as precursors for other synthetic targets (von dem Bussche-Hünnefeld, Cescato, & Seebach, 1992).
Analysis of Scalemic Mixtures of Amines : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative, has been developed as a versatile reagent for the analysis of scalemic mixtures of α-chiral primary and secondary amines (Rodríguez-Escrich, Popa, Jimeno, Vidal‐Ferran, & Pericàs, 2005).
Blood Glucose Lowering Activities : Phenylalkyloxiranecarboxylic acid derivatives, structurally related to 2-[2-(Trifluoromethyl)phenyl]oxirane, show significant blood glucose lowering activities in fasted rats, indicating potential in diabetes treatment (Eistetter & Wolf, 1982).
Synthesis of Potent CETP Inhibitors : The regiospecific and diastereoselective ring-opening of optically pure (S)-(−)-2-(trifluoromethyl)oxirane was key in synthesizing a potent cholesteryl ester transfer protein (CETP) inhibitor (Li et al., 2010).
Anti-Malarial Activity : Hydroxyenone derivatives obtained from the photo-irradiation of 2-[2-(prop-2-ynyloxy)benzoyl]-3-(4-trifluoromethyl-phenyl)oxirane were screened for anti-malarial activity, with some showing potent effects (Dalal, Kumar, Khanna, Kumar, Paliwal, & Kamboj, 2019).
Enzymatic Polymerization : Its related compounds, oxiranes, have been copolymerized with dicarboxylic anhydrides by enzymatic action to produce polyesters and polyethers (Soeda, Okamoto, Toshima, & Matsumura, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-4-2-1-3-6(7)8-5-13-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNNWAJIJAXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552180 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]oxirane | |
CAS RN |
111991-15-2 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


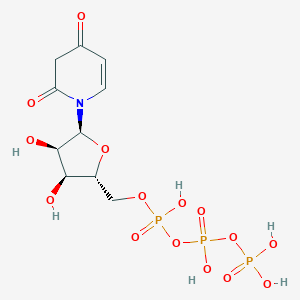
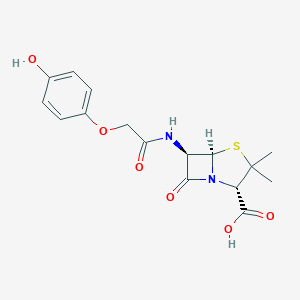
![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
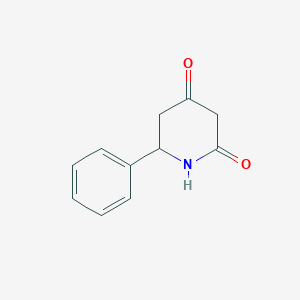
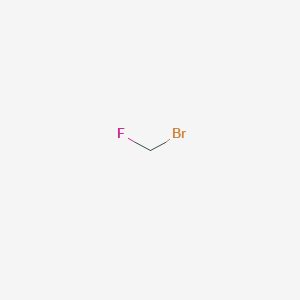
![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
